(2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine
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Overview
Description
(2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine is a chemical compound with the molecular formula C15H26N2O2 and a molecular weight of 266.38 g/mol . It is characterized by the presence of an amino group, a phenyl group, and two methoxyethyl groups attached to a propyl chain. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine typically involves the reaction of 2-amino-3-phenylpropylamine with 2-methoxyethanol under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amino and methoxyethyl groups can participate in substitution reactions with other chemical reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines .
Scientific Research Applications
(2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine include:
- (2-Amino-3-phenylpropyl)amine
- Bis(2-methoxyethyl)amine
- 3-Phenylpropylamine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Biological Activity
(2-Amino-3-phenylpropyl)bis(2-methoxyethyl)amine, also known as bis(2-methoxyethyl)(3-phenylpropyl)amine, is an organic compound with significant potential in medicinal chemistry. Its structure comprises two methoxyethyl groups and a phenylpropyl moiety, which contribute to its unique biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₉N₃O₂
- Molecular Weight : 253.32 g/mol
- Appearance : Colorless to pale yellow liquid
The presence of methoxy groups enhances the compound's lipophilicity, potentially influencing its absorption and distribution in biological systems.
Pharmacological Profiles
Research indicates that compounds structurally related to this compound exhibit various pharmacological activities, particularly in modulating neurotransmitter systems. For instance, studies on similar analogs have shown their ability to bind to dopamine transporters (DAT) and serotonin transporters (SERT), which are critical in the treatment of mood disorders and addiction .
Table 1: Binding Affinities of Related Compounds
Compound Name | DAT Binding Affinity (Ki, nM) | SERT Binding Affinity (Ki, nM) |
---|---|---|
GBR 12909 | 54 ± 6 | 88 ± 3 |
GBR 12935 | 450 ± 50 | 1400 ± 50 |
This compound | TBD | TBD |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of bis(2-aminoethyl)amine derivatives against various human cancer cell lines. Notably, this compound has shown promising antiproliferative activity against colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140) cell lines .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
CaCo-2 | 13.95 ± 2.5 |
A549 | 15.74 ± 1.7 |
HTB-140 | TBD |
The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by flow cytometry analyses that demonstrated increased early and late apoptotic cell populations upon treatment with the compound .
The biological activity of this compound can be attributed to several mechanisms:
- Neurotransmitter Modulation : By interacting with DAT and SERT, the compound may influence dopamine and serotonin levels in the brain, potentially alleviating symptoms associated with depression and anxiety.
- Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells through pathways involving interleukin-6 modulation, which is crucial for inflammatory responses .
- Cytotoxic Effects : The cytotoxicity observed in various cancer cell lines suggests that the compound may disrupt cellular functions or induce stress responses leading to cell death.
Case Studies
Recent studies have highlighted the potential of this compound in therapeutic applications:
- Anticancer Activity : In a study evaluating its effects on A549 lung carcinoma cells, treatment with this compound resulted in a significant reduction in cell viability and increased levels of apoptosis markers .
- Neuropharmacological Effects : Similar compounds have been investigated for their ability to modulate dopaminergic and serotonergic systems, indicating that this compound could be a candidate for further research into treatments for mood disorders .
Properties
IUPAC Name |
1-N,1-N-bis(2-methoxyethyl)-3-phenylpropane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-18-10-8-17(9-11-19-2)13-15(16)12-14-6-4-3-5-7-14/h3-7,15H,8-13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXYPMLBMCSUSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC(CC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1285634-41-4 |
Source
|
Record name | (2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.